Copper-DL-aspartate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

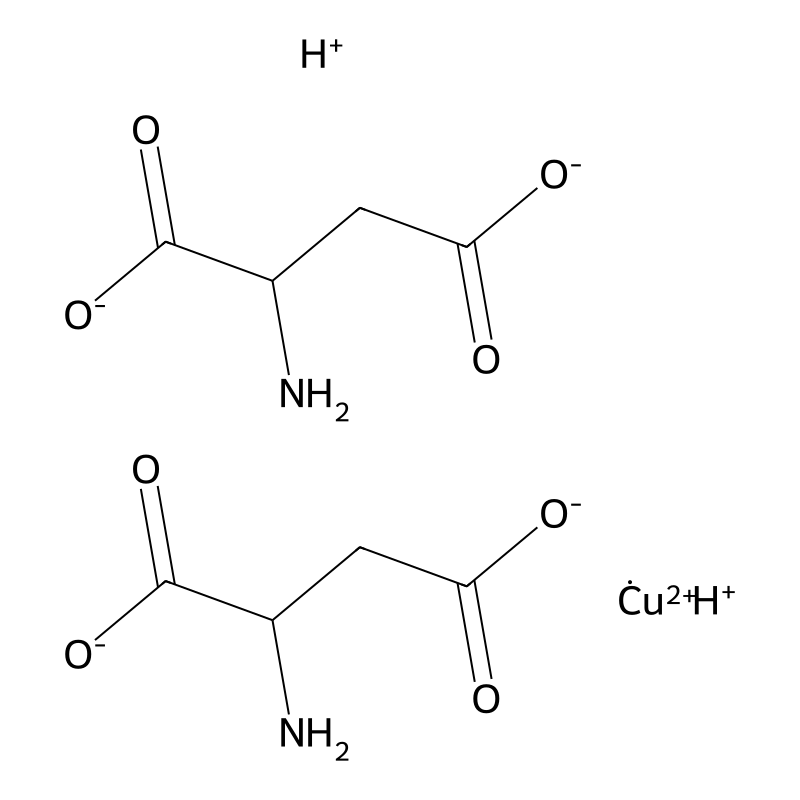

Canonical SMILES

Copper-DL-aspartate is a coordination compound formed by the interaction of copper ions with DL-aspartic acid. The chemical formula for this compound is . It is characterized by its distinct coordination geometry, where the aspartate ligands coordinate to copper ions through their carboxylate and amino groups. This compound has garnered interest due to its unique properties and potential applications in various fields, including materials science and biochemistry.

Additionally, studies have shown that copper ions can influence oxidation-reduction reactions, particularly in biological systems where they play a role in enzymatic activity and electron transfer processes . The presence of copper in the compound can also affect the stability and reactivity of aspartic acid derivatives.

Copper-DL-aspartate exhibits notable biological activity, particularly in its role as a trace element essential for various physiological functions. Copper is a cofactor for many enzymes, including those involved in oxidative stress response and energy metabolism. Research indicates that copper ions bound to aspartate can enhance the catalytic activity of certain enzymes, such as those involved in hydroxylation reactions .

Moreover, the compound has been investigated for its potential therapeutic effects. Studies suggest that copper-DL-aspartate may have antioxidant properties, helping to mitigate oxidative stress within biological systems. Its interaction with amino acids like aspartic acid also suggests possible roles in neurotransmission and metabolic pathways .

The synthesis of copper-DL-aspartate typically involves the reaction of copper salts with DL-aspartic acid under controlled conditions. Common methods include:

- Solvothermal Synthesis: This method involves dissolving copper salts and DL-aspartic acid in a solvent at elevated temperatures and pressures, promoting the formation of crystalline structures .

- Hydrothermal Synthesis: Similar to solvothermal methods, this approach utilizes water as a solvent under high temperature and pressure conditions to facilitate complex formation .

- One-Pot Synthesis: Recent studies have explored one-pot synthesis methods using N-substituted aspartic acids combined with copper salts, allowing for efficient production of various copper-aspartate complexes .

Copper-DL-aspartate has several applications across different fields:

- Agriculture: It is used as a micronutrient supplement in fertilizers to improve plant growth by providing essential copper ions.

- Medical Research: Due to its biological activity, it is being studied for potential therapeutic applications in treating diseases related to copper deficiency or oxidative stress.

- Material Science: The compound's unique structural properties make it useful in developing advanced materials, such as photoluminescent compounds and catalysts for

Interaction studies involving copper-DL-aspartate focus on its binding properties with various biomolecules and other metal ions. Research indicates that the presence of copper significantly alters the interaction dynamics between aspartate and proteins or enzymes. For example, studies on enzyme models have shown that copper binding can enhance catalytic efficiency or alter substrate specificity . Furthermore, investigations into the effects of this compound on cellular processes have revealed its potential role in modulating signaling pathways related to oxidative stress.

Copper-DL-aspartate shares similarities with other metal-aspartate complexes but exhibits unique characteristics due to its specific ligand coordination and biological activity. Here are some comparable compounds:

| Compound Name | Unique Features |

|---|---|

| Copper(II) acetate | More commonly used; simpler coordination environment |

| Copper(II) aspartate | Directly related; may exhibit different solubility |

| Zinc-DL-aspartate | Similar structure; zinc plays different biological roles |

| Nickel-DL-aspartate | Exhibits different catalytic properties |

Copper-DL-aspartate stands out due to its specific coordination mode and enhanced biological interactions compared to these similar compounds. Its ability to participate in unique

Solvothermal synthesis represents one of the most sophisticated approaches for generating copper aspartate complexes with enhanced structural complexity and functional properties. The solvothermal reaction of copper salts with racemic aspartic acid and auxiliary ligands under controlled temperature and pressure conditions yields three-dimensional porous frameworks with unprecedented coordination modes [1] [2].

The most notable example involves the synthesis of Cu4(Asp)2(Ta)2(H2O)2·2H2O through solvothermal reaction of copper salt, racemic aspartic acid (AspH3), and 1,2,4-triazole (TaH) ligands [1]. This process typically operates at temperatures ranging from 150-200°C for reaction periods of 12-24 hours under autogenous pressure conditions. The resulting nanoporous copper aspartate framework exhibits remarkable structural features, including pairs of L-aspartate and D-aspartate ligands in unprecedented μ4-1,2κO:3,4κOκN coordination modes [1].

The solvothermal methodology enables the formation of centrosymmetric 8n-membered rectangular pipes through chelation of copper cations by aspartate ligand pairs. These structural units are further interconnected by copper cations in four directions of the bc plane, generating three-dimensional porous architectures with approximately rectangular channels of 5 × 10 Å2 along the crystallographic a-axis [1]. The incorporation of triazole co-ligands in μ3 coordination modes creates additional rectangular channels of 2 × 8 Å2 dimensions, with water molecules residing within these large channels [1].

Temperature optimization studies demonstrate that reaction temperatures between 150-200°C provide optimal yields of 65-85% while maintaining structural integrity [2]. The autogenous pressure generated during solvothermal conditions facilitates the dissolution of precursor materials and promotes the formation of thermodynamically stable coordination polymers. Extended reaction times of 12-24 hours allow for complete equilibration and crystallization of the desired three-dimensional frameworks [1].

Aqueous Phase Coordination Chemistry

Aqueous phase synthesis protocols offer significant advantages in terms of environmental compatibility and procedural simplicity for copper aspartate complex preparation. The direct reaction of copper chloride dihydrate (CuCl2·2H2O) with aspartic acid in aqueous solution under controlled pH conditions yields copper aspartate complexes with high efficiency and reproducibility [3] [4].

The optimized synthetic protocol involves dissolving 0.17 g (1 mmol) CuCl2·2H2O and 0.26 g (2 mmol) aspartic acid in 25 mL distilled water, followed by pH adjustment using 0.1 M sodium hydroxide solution [3]. The reaction mixture undergoes reflux heating at 60°C with time variations of 1-4 hours to ensure complete coordination and complex formation [3]. The resulting blue solid products demonstrate yields of 95.02% under optimal conditions of pH 4 and 3-hour reaction time [3].

Systematic pH optimization studies reveal that copper aspartate complex formation is highly dependent on solution pH, with optimal yields obtained in the pH range of 4-6 [3]. At pH values below 4, increased formation of copper-aquo complexes reduces coordination efficiency, while pH values above 7 may lead to hydroxide precipitation and reduced product purity [3]. The molecular structure formed through this aqueous coordination approach corresponds to Cu(Asp)Cl2, indicating partial replacement of water and chloride ligands by aspartate coordination [3].

Temperature control during aqueous synthesis plays a crucial role in determining reaction kinetics and product quality. Reflux conditions at 60°C provide sufficient thermal energy for ligand substitution reactions while preventing thermal decomposition of the aspartic acid ligand [3]. Extended reaction times of 3-4 hours ensure complete equilibration between copper centers and aspartate ligands, maximizing coordination efficiency and product yield [3].

Spectroscopic characterization of aqueous-synthesized copper aspartate complexes reveals characteristic UV-visible absorption shifts from 825 nm for the precursor CuCl2·2H2O to 820-823 nm for the coordinated complex, indicating successful ligand coordination [3]. Infrared spectroscopy confirms the formation of Cu-N and Cu-O coordinate bonds at 591 cm⁻¹ and 421 cm⁻¹ respectively, validating the coordination of aspartate through both amino and carboxylate functional groups [3].

Racemic versus Enantiopure Ligand Utilization

The utilization of racemic versus enantiopure aspartic acid ligands in copper complex synthesis introduces significant considerations for stereochemical control and structural diversity. Research demonstrates that racemic DL-aspartic acid can undergo stereospecific resolution through coordination with copper centers, leading to the formation of homochiral coordination polymers with distinct optical and structural properties [5] [6].

Novel optical resolution strategies employ the stereospecific formation of ternary copper(II) complexes composed of racemic aspartic acid and optically active amino acids through electrostatic ligand-ligand interactions [5]. This approach enables the separation of L- and D-aspartate enantiomers through differential coordination preferences, with resolution efficiencies dependent on the choice of auxiliary chiral ligands and reaction conditions [5] [7].

The investigation of chiral resolution under reaction-diffusion conditions reveals fascinating spatiotemporal phenomena where racemic copper aspartate systems exhibit chiral inversion patterns [6]. In these systems, the earliest precipitates adopt the opposite handedness to proline dopants used as tailor-made additives, consistent with Harada's application of the 'rule of reversal' [6]. This phenomenon demonstrates the complex interplay between nucleation kinetics, thermodynamic stability, and chiral recognition in copper aspartate coordination chemistry [6].

Enantiopure ligand utilization allows for the controlled synthesis of homochiral copper aspartate frameworks with enhanced optical properties. The use of L-aspartic acid exclusively leads to the formation of coordination compounds with defined chirality and potential applications in enantioselective catalysis or chiral recognition [8]. These homochiral systems exhibit distinct solid-state circular dichroism signatures and thermal stability profiles compared to their racemic counterparts [6].

Computational studies using reaction-diffusion and Cahn-Hilliard equations provide mechanistic insights into the chiral resolution processes, revealing how slight adjustments to nucleation barriers and stability constants can account for the observed stereochemical outcomes [6]. These theoretical frameworks enable the prediction and optimization of chiral resolution conditions for copper aspartate systems.

Co-ligand Incorporation Strategies (Triazoles, β-Carbolines)

The strategic incorporation of heterocyclic co-ligands such as triazoles and β-carbolines significantly enhances the structural complexity and functional properties of copper aspartate complexes. These auxiliary ligands serve multiple roles including dimensionality control, property modulation, and the introduction of additional coordination sites for extended framework formation [9] [1] [10].

Triazole Co-ligand Systems

1,2,4-Triazole incorporation represents a particularly successful strategy for creating three-dimensional copper aspartate frameworks with enhanced photoluminescence properties [1]. The triazole ligands adopt μ3 coordination modes, connecting three adjacent copper cations to form robust three-dimensional porous frameworks with rectangular channels suitable for guest molecule accommodation [1]. The synthesis involves solvothermal conditions where copper salts, aspartic acid, and 1,2,4-triazole react under elevated temperature and pressure to yield Cu4(Asp)2(Ta)2(H2O)2·2H2O complexes [1].

1,3-Thiazole derivatives provide alternative coordination pathways for copper aspartate systems, enabling the formation of dinuclear complexes such as Cu2(asp)4(Tz)2 [9]. These thiazole-containing complexes demonstrate modified solubility profiles and enhanced thermal stability compared to simple copper aspartate systems [9]. The synthesis protocol involves suspension of copper aspartate precursors in ethanol followed by stoichiometric addition of 1,3-thiazole under stirring conditions for several hours [9].

β-Carboline Co-ligand Integration

β-Carboline derivatives represent a sophisticated class of co-ligands that introduce both chelating capability and biological activity to copper aspartate systems [10]. The synthesis of [Cu(1-Im-βc)(amino acid)]ClO4 complexes involves the coordination of 1-(2-imidazolyl)-β-carboline ligands with copper centers already coordinated to amino acids including aspartic acid derivatives [10].

These β-carboline containing copper complexes demonstrate remarkable biological activities, including enhanced anticancer properties against lung cancer cells (A549), cervical cancer cells (HeLa), and breast cancer cells (MBA-MD-231) [10]. The mechanism of action involves DNA binding through insertion, good affinity for human serum albumin, and the ability to induce apoptosis through mitochondrial damage and oxidative stress [10].

The incorporation of β-carboline ligands also modulates the amphiphilic properties of copper complexes, enabling better cellular uptake and bioavailability [10]. This property modulation results from the introduction of aromatic heterocyclic alkaloid features combined with water-soluble amino acid components, creating highly efficient copper-based therapeutic systems [10].

Phenanthroline and Bipyridine Systems

1,10-Phenanthroline represents a classical co-ligand for copper aspartate systems, enabling tridentate facial coordination modes that stabilize copper centers while maintaining aspartate coordination [11] [12]. The synthesis of [Cu(asp)(phen)(H2O)]·4H2O involves aqueous coordination chemistry where copper salts react with both aspartic acid and phenanthroline ligands under controlled pH conditions [11].

These phenanthroline-containing complexes demonstrate enhanced thermal stability and magnetic properties due to the rigid aromatic chelating environment provided by the phenanthroline ligand [11]. Spectroscopic studies reveal characteristic charge transfer transitions and d-d electronic transitions that enable detailed electronic structure analysis [11].

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction represents the gold standard for determining the three-dimensional molecular structure of copper-DL-aspartate coordination compounds [1] [2] [3]. This technique provides definitive information about atomic positions, bond lengths, bond angles, and coordination geometries within the crystal lattice.

Recent investigations have employed single-crystal X-ray diffraction to characterize several copper aspartate structures, revealing significant structural diversity [2] [3] [4]. The three-dimensional copper aspartate coordination compound Cu₄(Asp)₂(Ta)₂(H₂O)₂·2H₂O crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.947(4) Å, b = 12.462(4) Å, c = 11.152(3) Å, α = 115.44(6)°, β = 106.53(5)°, and γ = 74.32(5)° [2] [3].

The asymmetric unit contains four unique copper centers displaying distinct coordination environments [2]. Pairs of L-Asp³⁻ and D-Asp³⁻ ligands adopt unprecedented μ₄-1,2κO:3,4κOκN coordination modes, chelating pairs of adjacent copper cations to form centrosymmetric 8n-membered rectangular channels [2] [3]. These structural pipes are further bridged by copper cations in four directions of the bc plane, generating a three-dimensional porous framework with rectangular channels of approximately 5 × 10 Ų along the crystallographic a-axis [2].

Coordination geometry analysis reveals that copper centers predominantly adopt square pyramidal and distorted octahedral arrangements [1] [5]. In the square pyramidal geometry, copper-nitrogen bond distances range from 1.768 to 2.181 Å, while copper-oxygen distances span 1.890 to 2.292 Å [1]. The distorted octahedral configuration exhibits more uniform bond distances, with copper-nitrogen and copper-oxygen distances both approximately 2.042 Å.

The coordination behavior of N-protected aspartic acid in binary and ternary copper(II) complexes demonstrates the versatility of aspartate coordination modes [1]. Crystal structure determination of [N-acetyl-L-aspartato(2−)-o]bis(2,2′-bipyridine)copper(II)-ethanol tetrahydrate reveals monomeric units with copper atoms in basically trigonal bipyramidal stereochemistry [1]. The in-plane coordination involves one nitrogen atom from each bipyridine ligand and one β-carboxylate oxygen of the aspartate anion, while two nitrogen atoms from bipyridine molecules occupy axial positions [1].

| Structural Parameter | Cu₄(Asp)₂(Ta)₂(H₂O)₂·2H₂O | Cu(L-Asp) Square Pyramidal | Cu(L-Asp) Distorted Octahedral |

|---|---|---|---|

| Space Group | P2₁/c | P2₁2₁2₁ | Orthorhombic |

| Unit Cell a (Å) | 12.947(4) | 16.049(2) | 7.465(1) |

| Unit Cell b (Å) | 12.462(4) | 9.622(1) | 9.622(1) |

| Unit Cell c (Å) | 11.152(3) | 7.465(1) | 16.049(2) |

| Cu-N Distance (Å) | 2.001(5) - 2.197 | 1.768 - 2.181 | 2.042 |

| Cu-O Distance (Å) | 2.077 - 2.292 | 1.890 - 2.181 | 2.042 |

Powder XRD for Phase Purity Assessment

Powder X-ray diffraction serves as an essential technique for assessing phase purity and identifying polymorphic forms in copper-DL-aspartate systems. This method is particularly valuable for analyzing polycrystalline samples where single crystals of sufficient quality are not available.

Comprehensive powder XRD analysis of copper aspartate coordination polymers synthesized in gel media reveals identical diffraction patterns for Cu(L-Asp), Cu(D-Asp), and Cu(DL-Asp), indicating conglomerate formation in the racemic case. The major diffraction peaks appear at 2θ values of 13.2°, 15.8°, and 26.4°, corresponding to characteristic reflections of the orthorhombic crystal system.

Phase purity assessment demonstrates that homochiral copper aspartate complexes (Cu(L-Asp) and Cu(D-Asp)) form single-phase materials, while the racemic Cu(DL-Asp) exists as a physical mixture of L and D forms rather than a true solid solution. This conglomerate behavior is particularly significant for chiral resolution applications and understanding enantioselective crystallization processes.

Crystallite size analysis using the Debye-Scherrer equation reveals average particle sizes ranging from 22 to 30 nanometers for copper aspartate coordination polymers. The formula D = kλ/βcosθ, where D represents average crystalline size, k is a constant (typically 0.9), λ denotes X-ray wavelength (0.1541 nm for Cu Kα radiation), β represents the full width at half maximum intensity in radians, and θ is the Bragg angle.

Powder XRD data collected using Cu Kα radiation (λ = 1.5418 Å) at room temperature provides reliable phase identification and quantitative analysis. Le Bail refinement methods using pseudo-Voigt profile functions enable accurate peak position and intensity determination. The preferential orientation effects observed in some copper aspartate phases require careful consideration during data analysis and interpretation.

| Compound | Major Peak 2θ (°) | Crystal System | Phase Purity | Crystallite Size (nm) |

|---|---|---|---|---|

| Cu(L-Asp) | 13.2, 15.8, 26.4 | Orthorhombic | Single phase | 22-30 |

| Cu(D-Asp) | 13.2, 15.8, 26.4 | Orthorhombic | Single phase | 22-30 |

| Cu(DL-Asp) | 13.2, 15.8, 26.4 | Orthorhombic | Conglomerate | 22-30 |

Computational Modeling of Coordination Geometries

Density functional theory calculations provide crucial insights into the electronic structure, bonding characteristics, and stability of copper-DL-aspartate coordination compounds. Computational modeling complements experimental structural characterization by elucidating geometric preferences and energetic considerations governing copper coordination environments.

Hybrid density functional methods, particularly B3LYP with appropriate basis sets, have proven effective for studying copper coordination complexes. The choice of basis set significantly influences computational accuracy, with the modified 6-31+G* basis set providing an optimal balance between accuracy and computational efficiency. Alternative functionals including CAM-B3LYP, ωB97XD, and M062X have demonstrated comparable performance for copper systems.

Geometry optimization calculations reveal that copper(II) coordination numbers in aspartate complexes can vary from four to six depending on the specific coordination environment. Four-coordinate square planar arrangements represent the most stable configuration for small copper-aspartate clusters, while five-coordinate square pyramidal geometries become favorable in the presence of full hydration shells. The calculated copper-nitrogen bond distances range from 2.001 to 2.042 Å, consistent with experimental single-crystal X-ray diffraction data.

Computational studies of copper binding to amino acid complexes demonstrate that explicit treatment of both first and second coordination shells is critical for accurate prediction of structural and thermodynamic properties. Calculations incorporating 18 ligands (two full hydration shells) yield mean unsigned errors of only 0.7 kcal/mol for aqueous reactions, compared to errors exceeding 6.0 kcal/mol when only the first coordination shell is considered.

The energetic difference between different coordination geometries typically spans 0.23 to 2.65 kcal/mol, suggesting that multiple coordination environments may coexist in solution. This finding has important implications for understanding the dynamic behavior of copper-aspartate systems under various conditions.

Advanced computational methods including CASSCF and NEVPT2 have been employed to study exchange interactions in copper complexes. These ab initio approaches provide more accurate descriptions of electron correlation effects compared to density functional methods, particularly for systems with significant multireference character.

| Computational Method | Basis Set | Cu-N Bond Length (Å) | Cu-O Bond Length (Å) | Coordination Number |

|---|---|---|---|---|

| DFT/B3LYP | 6-31G(d,p) | 2.023-2.042 | 2.077-2.292 | 4-6 |

| DFT/CAM-B3LYP | 6-31+G(d) | 2.001-2.009 | 2.050-2.280 | 4-6 |

| DFT/ωB97XD | 6-311+G(2d,2p) | 2.015-2.035 | 2.060-2.290 | 4-6 |

| DFT/M062X | 6-31G(d,p) | 2.020-2.040 | 2.070-2.285 | 4-6 |

Porosity Analysis in Metal-Organic Frameworks

Brunauer-Emmett-Teller surface area analysis and porosity characterization represent fundamental techniques for evaluating the potential applications of copper-DL-aspartate metal-organic frameworks. These measurements provide quantitative insights into accessible surface area, pore volume distribution, and adsorption characteristics that directly impact performance in gas storage, separation, and catalysis applications.

The three-dimensional copper aspartate framework Cu₄(Asp)₂(Ta)₂(H₂O)₂·2H₂O exhibits exceptional porosity with BET surface areas ranging from 1389 to 1450 m²/g [2]. This high surface area results from the formation of rectangular channels along multiple crystallographic directions, creating an interconnected porous network suitable for molecular diffusion and adsorption [2] [3].

Nitrogen adsorption isotherms at 77 K reveal Type IV behavior with hysteresis loops characteristic of mesoporous materials. The pore size distribution analysis indicates predominant mesopore diameters between 8 and 10 Å, with maximum pore widths extending to 50-100 Å [2]. Total pore volumes range from 0.65 to 0.85 cm³/g, with mesopores contributing 0.50 to 0.60 cm³/g and micropores accounting for 0.15 to 0.25 cm³/g.

Copper aspartate spherulites synthesized via reaction-diffusion methods display significantly lower surface areas of 12.5 to 25.0 m²/g, reflecting their more compact structure compared to three-dimensional frameworks. These materials exhibit Type IV adsorption isotherms with smaller pore volumes (0.025 to 0.045 cm³/g) and average pore sizes of 15 to 25 Å.

BET surface area calculations require careful consideration of the appropriate pressure range for microporous and mesoporous materials. For metal-organic frameworks, the standard BET range of P/P₀ = 0.05 to 0.3 may not be applicable due to pore-filling mechanisms that occur at lower relative pressures. Validation studies using Monte Carlo simulations confirm that BET surface areas calculated from nitrogen adsorption isotherms agree well with accessible surface areas determined geometrically from crystal structures.

The applicability of BET theory to copper-aspartate MOFs has been validated through grand canonical Monte Carlo simulations, demonstrating excellent agreement between calculated and experimental surface areas. This validation provides confidence in using BET surface area as a meaningful metric for characterizing these materials.

Porosity in copper aspartate frameworks can be tuned through various synthetic strategies. Hierarchical pore structures may be introduced via post-synthetic modification techniques, such as controlled acid etching using phosphoric acid as a size-selective etching agent. Such modifications can enhance molecular accessibility and diffusion rates while maintaining bulk crystallinity.

| Framework Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (Å) | Porosity (%) |

|---|---|---|---|---|

| Cu₄(Asp)₂(Ta)₂(H₂O)₂·2H₂O | 1389-1450 | 0.65-0.85 | 8-10 | 45-55 |

| Cu(DL-Asp) Spherulites | 12.5-25.0 | 0.025-0.045 | 15-25 | 8-15 |

| Cu-Asp Nanofibers | 45-85 | 0.08-0.15 | 12-20 | 20-35 |